molecular formula C15H17N B1270858 Benzyl[(4-methylphenyl)methyl]amine CAS No. 55096-86-1

Benzyl[(4-methylphenyl)methyl]amine

Cat. No.: B1270858
CAS No.: 55096-86-1
M. Wt: 211.3 g/mol
InChI Key: DEIYMPNQHPOHSK-UHFFFAOYSA-N
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Description

Benzyl[(4-methylphenyl)methyl]amine (CAS: 55096-86-1) is a secondary amine with the molecular formula C₁₅H₁₇N and a molecular weight of 211.308 g/mol . Structurally, it consists of a benzyl group (C₆H₅CH₂) and a 4-methylbenzyl group (4-CH₃-C₆H₄-CH₂) linked to a central nitrogen atom. This compound is also known as N-Benzyl-1-(4-methylphenyl)methanamine and serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and functional materials .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-13-7-9-15(10-8-13)12-16-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIYMPNQHPOHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373454
Record name benzyl[(4-methylphenyl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55096-86-1
Record name 4-Methyl-N-(phenylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55096-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzyl[(4-methylphenyl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzylic amines like Benzyl[(4-methylphenyl)methyl]amine can be achieved by palladium-catalyzed carbonylative aminohomologation of aryl halides. The reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction.

Industrial Production Methods: Industrial production methods for this compound typically involve the use of palladium catalysts and aryl halides under controlled conditions to ensure high yield and purity. The reaction conditions often include specific temperatures and pressures to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzyl[(4-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often used.

Major Products: The major products formed from these reactions include amides, nitriles, secondary amines, and various substituted derivatives.

Scientific Research Applications

Neurochemistry and Parkinson's Disease Research

Benzyl[(4-methylphenyl)methyl]amine has been studied for its potential role in neurochemistry, especially concerning neurodegenerative diseases like Parkinson's disease. Derivatives of this compound have been identified as novel endogenous amines in mouse brains and parkinsonian cerebrospinal fluid, suggesting a possible involvement in the pathophysiology of these conditions.

Brain Imaging Studies

Iodophenylalkyl amines, structurally related to this compound, have been investigated for their potential use in brain imaging. These compounds can serve as tracers that bind to specific brain targets, enabling visualization of neural activity and pathology through imaging techniques like positron emission tomography (PET).

Toxicology and Metabolism Studies

Research has also focused on understanding the metabolism and toxicological effects of this compound derivatives. Such studies are critical for evaluating the safety profile of these compounds when developed for therapeutic applications. The compound's metabolic pathways can provide insights into its pharmacokinetics and potential side effects.

Pharmaceutical Applications

This compound has been explored for its potential in synthesizing bioactive compounds, including anticonvulsants and other therapeutic agents. Its unique structure allows for various chemical modifications that can enhance biological activity and specificity towards molecular targets involved in diseases such as cancer and neurological disorders .

Synthesis and Chemical Properties

The synthesis of this compound typically involves palladium-catalyzed reactions that allow for high yields and purity. The compound can undergo various chemical reactions, including oxidation to form amides or nitriles, reduction to secondary or tertiary amines, and nucleophilic substitution reactions to yield diverse derivatives.

Reaction Type Common Reagents Major Products
OxidationPotassium permanganate, chromium trioxideAmides, nitriles
ReductionSodium borohydride, lithium aluminum hydrideSecondary or tertiary amines
SubstitutionHalogenated compounds, sodium hydrideVarious substituted derivatives

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective properties of certain derivatives of this compound in cellular models of neurodegeneration. These derivatives demonstrated the ability to reduce oxidative stress markers and improve cell viability in neuronal cell lines exposed to neurotoxic agents .
  • Anticancer Activity : Another research effort focused on the synthesis of this compound derivatives that exhibited cytotoxic effects against various cancer cell lines. The structure-activity relationship studies indicated that specific substitutions on the benzene rings significantly enhanced anticancer activity .

Mechanism of Action

The mechanism by which Benzyl[(4-methylphenyl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with monoamine oxidase enzymes, influencing the levels of neurotransmitters in the brain. This interaction is crucial in understanding its potential role in neurodegenerative diseases like Parkinson’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Benzyl[1-(4-methoxyphenyl)ethyl]amine (CAS: 14429-03-9)
  • Molecular Formula: C₁₆H₁₉NO
  • Key Features : Replaces the 4-methyl group with a 4-methoxy (OCH₃) group and introduces an ethyl spacer between the aromatic ring and the nitrogen.
  • Impact : The methoxy group is electron-donating via resonance, increasing the electron density on the aromatic ring. This alters reactivity in electrophilic substitution reactions compared to the methyl group in the target compound .
4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline (CAS: 510723-62-3)
  • Molecular Formula : C₁₈H₂₄N₂O
  • Key Features: Incorporates a dimethylamino (N(CH₃)₂) group and a methoxybenzyl moiety.
  • This contrasts with the simpler substitution pattern in Benzyl[(4-methylphenyl)methyl]amine .

Sulfur-Containing Analogues

[2-(4-Methoxy-phenyl)ethyl]-(4-methylsulfanyl-benzyl)-amine (CAS: 331970-71-9)
  • Molecular Formula: C₁₇H₂₁NOS
  • Key Features : Substitutes the methyl group with a methylsulfanyl (SCH₃) group.
  • Methylsulfanyl may also modulate lipophilicity compared to the methyl group in the target compound .

Steric and Electronic Modifications

[1-(2-methoxy-5-methylphenyl)ethyl][(4-methoxyphenyl)methyl]amine
  • Molecular Formula: C₁₈H₂₃NO₂
  • Key Features : Contains two methoxy groups and a branched ethyl chain.
  • Impact : Increased steric hindrance around the nitrogen atom may reduce nucleophilicity. The dual methoxy substituents could enhance resonance stabilization of intermediates in reactions .
2-(4-Methoxyphenyl)-N-methylethanamine
  • Molecular Formula: C₁₀H₁₅NO
  • Key Features : Simplifies the structure by removing one benzyl group and adding a methyl group directly to the nitrogen.
  • Impact : Reduced molecular weight (153.23 g/mol) and lipophilicity compared to this compound, likely affecting bioavailability .

Structural Analogues in Pharmaceutical Contexts

4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one
  • Molecular Formula : C₂₆H₂₄N₂O₂
  • Key Features : Integrates the 4-methylbenzylamine moiety into a coumarin scaffold.

Biological Activity

Benzyl[(4-methylphenyl)methyl]amine, with the chemical formula C15_{15}H17_{17}N and CAS number 55096-86-1, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is structurally characterized by a benzyl group attached to a 4-methylphenylmethyl amine, which influences its reactivity and interactions within biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound has been shown to interact with various biological targets, particularly monoamine oxidase (MAO) enzymes. These enzymes are crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. The modulation of MAO activity can significantly affect mood regulation and cognitive functions, making this compound a candidate for neuropharmacological studies, especially concerning neurodegenerative diseases like Parkinson's disease .

Interaction with Neurotransmitter Systems

Research indicates that derivatives of this compound can enhance neuroprotective effects by influencing neurotransmitter levels through MAO inhibition. This activity is particularly relevant in the context of developing therapeutic agents for mood disorders and neurodegenerative conditions .

Applications in Medicinal Chemistry

This compound is utilized in the synthesis of various bioactive compounds, including analogs of myoseverin, which exhibit antiproliferative properties. These analogs have shown promise in cancer therapy by inhibiting cell proliferation through their action on specific molecular pathways .

Table 1: Summary of Biological Activities and Applications

Activity Details
Monoamine Oxidase Inhibition Modulates neurotransmitter levels; potential applications in treating mood disorders and neurodegeneration.
Antiproliferative Activity Synthesis of myoseverin analogs; potential applications in cancer therapy.
Neuroprotective Effects Investigated for effects on neurotransmitter systems; relevance to neuropharmacology.

Research Findings

Recent studies have highlighted the potential of this compound derivatives as multi-target directed ligands (MTDLs). These compounds have been designed to engage multiple biological targets simultaneously, which is advantageous for treating complex diseases .

Case Studies

  • Neuroprotective Studies : A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in vitro by reducing oxidative stress and apoptosis in neuronal cell lines. These findings suggest a potential role in developing therapies for neurodegenerative diseases .
  • Anticancer Activity : In another study focusing on receptor tyrosine kinases (RTKs), compounds derived from this compound showed potent inhibitory activity against several RTKs implicated in cancer progression. The most promising derivatives achieved over 90% inhibition at low concentrations .

Synthesis Methods

The synthesis of this compound can be accomplished through various methods, including:

  • Amination Reactions : Utilizing functionalized aryl bromides to produce the desired amine.
  • Buchwald–Hartwig Coupling : A carbon-nitrogen cross-coupling reaction that facilitates the formation of complex structures from simpler precursors.

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl[(4-methylphenyl)methyl]amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer :

  • Nucleophilic substitution is a common approach for synthesizing secondary amines. Starting from benzyl chloride and 4-methylbenzylamine, the reaction can proceed via an SN2 mechanism under basic conditions (e.g., K₂CO₃ in DMF) .
  • Reductive amination offers an alternative: reacting 4-methylbenzaldehyde with benzylamine in the presence of a reducing agent (e.g., NaBH₄ or H₂/Pd-C) to form the secondary amine.
  • Yield optimization : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., switch from THF to DCM) or temperature (e.g., reflux vs. room temperature) to minimize side products like tertiary amine formation.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

Methodological Answer :

  • ¹H/¹³C NMR :
    • ¹H NMR : Look for distinct signals: aromatic protons (δ 6.8–7.4 ppm, split due to substituents), benzylic CH₂ groups (δ 3.5–4.0 ppm), and NH absence (due to secondary amine symmetry or exchange broadening).
    • ¹³C NMR : Confirm the presence of two benzyl carbons (δ 40–50 ppm) and aromatic carbons (δ 120–140 ppm) .
  • IR Spectroscopy : The absence of a strong N-H stretch (~3300 cm⁻¹) indicates a secondary amine. Aromatic C-H stretches (~3000–3100 cm⁻¹) and C-N stretches (~1250 cm⁻¹) should be observed .
  • Purity validation : Use HPLC with a C18 column (acetonitrile/water gradient) to assess impurities.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic applications?

Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecule’s geometry using B3LYP/6-31G(d) to calculate electron density maps. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Reactivity in catalysis : Simulate interactions with transition metals (e.g., Pd or Cu) to model catalytic cycles. For example, assess ligand properties in cross-coupling reactions by calculating binding energies .
  • Validation : Compare computational results with experimental kinetic data (e.g., turnover frequency in catalytic trials).

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer :

  • SHELX refinement : Use SHELXL for structure solution. Address issues like disorder or twinning by refining occupancy factors and applying restraints to bond lengths/angles .
  • Data collection : Optimize crystal quality via slow evaporation (e.g., hexane/ethyl acetate). For twinned crystals, apply HKLF5 format in SHELX to handle overlapping reflections.
  • Validation tools : Check R-factors (R1 < 0.05) and residual electron density maps to ensure model accuracy. Use PLATON’s ADDSYM to detect missed symmetry .

Q. How does steric hindrance from the 4-methylphenyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer :

  • Steric analysis : Use X-ray crystallography or molecular modeling to quantify torsional angles and van der Waals radii. Compare with less hindered analogs (e.g., benzylamine) .
  • Kinetic studies : Conduct competitive reactions with primary vs. secondary amines. Monitor reaction rates via UV-Vis or LC-MS to quantify steric effects on nucleophilicity.
  • Case study : In alkylation reactions, the 4-methyl group may reduce reaction rates by ~30% compared to unsubstituted benzylamines due to hindered approach of electrophiles .

Q. What are the applications of this compound in designing photoactive or electroactive materials?

Methodological Answer :

  • Photophysical studies : Measure UV-Vis absorption (λmax ~250–280 nm) and fluorescence emission to assess π→π* transitions. Modify the aryl groups to tune bandgap energies .
  • Electrochemical applications : Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) to identify redox-active sites. The amine’s lone pair may stabilize charge-transfer complexes with acceptors like TCNQ .
  • Material synthesis : Incorporate into metal-organic frameworks (MOFs) as a ligand for luminescent or catalytic properties .

Data Analysis and Challenges

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

Methodological Answer :

  • Solvent effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO or chloroform) to align computed NMR shifts with experimental data .
  • Dynamic effects : Consider rotamers or conformational flexibility in solution, which may broaden NMR peaks. Use variable-temperature NMR to freeze out conformers .

Q. What advanced mass spectrometry techniques (e.g., HRMS, MS/MS) are critical for characterizing trace impurities in synthesized batches?

Methodological Answer :

  • HRMS : Use ESI-TOF to confirm molecular ion ([M+H]⁺, expected m/z ~226.16). Match isotopic patterns to theoretical distributions.
  • MS/MS fragmentation : Identify impurities via diagnostic fragments (e.g., loss of 4-methylbenzyl group (m/z 91) or benzyl group (m/z 77)) .
  • Quantitative analysis : Pair with LC-MS/MS using MRM mode to detect sub-1% impurities.

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